(2-Chloroethyl)cyclohexane

Physical organic chemistry Process chemistry Distillation optimization

(2-Chloroethyl)cyclohexane (CAS 1073-61-6) is a primary alkyl halide belonging to the 2-cyclohexylethyl halide family, characterized by a cyclohexane ring bearing a 2-chloroethyl substituent. It serves primarily as a synthetic intermediate for introducing the cyclohexylethyl scaffold into more complex molecules, notably as a key building block in the preparation of N-(2-chloroethyl)-N′-cyclohexyl-N-nitrosourea (lomustine/CCNU) anticancer agents.

Molecular Formula C8H15Cl
Molecular Weight 146.66 g/mol
CAS No. 1073-61-6
Cat. No. B1282800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloroethyl)cyclohexane
CAS1073-61-6
Molecular FormulaC8H15Cl
Molecular Weight146.66 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CCCl
InChIInChI=1S/C8H15Cl/c9-7-6-8-4-2-1-3-5-8/h8H,1-7H2
InChIKeyTYRMEBINDCQOHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (2-Chloroethyl)cyclohexane (CAS 1073-61-6): A Quantitative Guide to Halogenated Cyclohexylethane Differentiation for Procurement


(2-Chloroethyl)cyclohexane (CAS 1073-61-6) is a primary alkyl halide belonging to the 2-cyclohexylethyl halide family, characterized by a cyclohexane ring bearing a 2-chloroethyl substituent . It serves primarily as a synthetic intermediate for introducing the cyclohexylethyl scaffold into more complex molecules, notably as a key building block in the preparation of N-(2-chloroethyl)-N′-cyclohexyl-N-nitrosourea (lomustine/CCNU) anticancer agents [1]. The compound is commercially available at research-grade purity (typically ≥95%) from multiple specialty chemical vendors .

1
Synthetic intermediate for CCNU-class nitrosourea research
2
Controlled SN2 alkylations with moderate leaving group reactivity
3
Distillation-compatible purification profile at moderate temperatures

Why (2-Chloroethyl)cyclohexane Cannot Be Swap-Replaced with Its Bromo or Iodo Analogs Without Quantitative Risk


Within the 2-cyclohexylethyl halide series (Cl, Br, I), fundamental differences in carbon–halogen bond strength and leaving group ability create non-interchangeable reactivity profiles that directly impact reaction rate, yield, and by-product distribution [1]. The aqueous decomposition kinetics of N-(2-haloethyl)-N′-cyclohexyl-N-nitrosoureas demonstrate that relative decomposition rates follow the order of halide leaving group ability (I > Br > Cl), and this differential reactivity also determines the preference among competing reaction pathways [2]. Simply substituting the bromo or iodo analog for the chloro compound in a reaction optimized for chloride leaving group kinetics can result in premature decomposition, altered regioselectivity, or complete pathway diversion, making generic in-class substitution scientifically unsound without re-optimization.

Reactivity
Halide leaving group hierarchy (I > Br > Cl) may shift reaction kinetics and pathway selectivity, requiring re-optimization
Supply
Synthetic accessibility differs; direct Friedel-Crafts route fails for the chloro compound, potentially affecting lead times vs. bromo/iodo analogs
Pharmacophore
Only the chloroethyl group provides the decomposition kinetics documented for CCNU-class alkylating agent research; bromo/iodo analogs lack equivalent profile

Procurement-Guiding Quantitative Evidence: (2-Chloroethyl)cyclohexane vs. (2-Bromoethyl)cyclohexane and (2-Iodoethyl)cyclohexane


Physical Property Tuning Window: Boiling Point and Vapor Pressure Differentiate Handling and Purification Routes

The boiling point of (2-chloroethyl)cyclohexane (192.0 ± 9.0 °C at 760 mmHg) is 20 °C lower than that of the bromo analog (212.0 ± 0.0 °C) and 40.7 °C lower than the iodo analog (232.7 ± 9.0 °C) . Vapor pressure at 25 °C follows an inverse trend: 0.7 ± 0.4 mmHg for Cl, 0.3 ± 0.4 mmHg for Br, and 0.1 ± 0.4 mmHg for I . The lower boiling point of the chloro compound permits gentler distillation conditions, reducing thermal degradation risk during purification, while its higher vapor pressure relative to the iodo compound facilitates vacuum-assisted removal of excess reagent.

Boiling point
Head-to-head
Cl: 192.0 ± 9.0 °C vs. Br: 212.0 °C, I: 232.7 °C at 760 mmHg
Supports gentler distillation and lower thermal stress
Predicted values; experimental at 20 Torr: 82–82.5 °C
Physical organic chemistry Process chemistry Distillation optimization

Leaving Group Reactivity Hierarchy: Chloride Provides a Wider Controllable Kinetic Window vs. Bromide and Iodide

In a direct comparative kinetic study of aqueous decomposition of N-(2-haloethyl)-N′-cyclohexyl-N-nitrosoureas across pH conditions, the relative decomposition rates ranked strictly by halide leaving ability: I > Br > Cl [1]. While absolute rate constants are not extractable from the abstract, the relative order is consistent with the well-established leaving group ability trend (I⁻ > Br⁻ > Cl⁻ > F⁻) driven by decreasing basicity of the halide anion [2]. The slower, more controlled activation of the chloroethyl group allows chemists to employ harsher nucleophilic conditions or higher temperatures without triggering runaway exothermic decomposition, a critical advantage when scaling reactions that require precise kinetic control.

Decomposition rate
Cross-study
Relative order: I > Br > Cl (slowest)
Wider kinetic window for controlled alkylation
Aqueous nitrosourea model; rate constants not reported
Physical organic chemistry Reaction kinetics SN2 reactivity

Synthetic Accessibility Constraint: (2-Chloroethyl)cyclohexane Cannot Be Prepared via Direct Alkylation of Chlorocyclohexane with Ethylene

The attempted synthesis of (2-chloroethyl)cyclohexane by AlCl₃-catalyzed condensation of chlorocyclohexane (secondary chloride) with ethylene failed to yield the expected product; instead, 1-(2-chloroethyl)-1-ethylcyclohexane was obtained via reaction of two molecular equivalents of ethylene [1]. This stands in contrast to the tertiary chloride 1-chloro-1-methylcyclohexane, which successfully yields the corresponding chloroethyl adduct. This experimental result demonstrates that (2-chloroethyl)cyclohexane is synthetically non-trivial to access via direct Friedel-Crafts alkylation, whereas its bromo and iodo counterparts are commonly prepared via halide exchange from the chloride or via Grignard routes from the bromide . The restricted synthetic accessibility of the chloro compound can create supply constraints that procurement teams must account for.

Synthetic route
Head-to-head
Direct alkylation of chlorocyclohexane with ethylene yields 0% desired product
Restricted synthetic accessibility may impact supply
Tertiary chloride succeeds; AlCl₃/FeCl₃ conditions (Schmerling, 1949)
Synthetic methodology Friedel-Crafts alkylation Route selection

Pharmacophoric Relevance: The Chloroethyl Moiety is Mandatory for CCNU-Class Alkylating Agent Bioactivity

N-(2-chloroethyl)-N′-cyclohexyl-N-nitrosoureas (CCNU, lomustine) are clinically established anticancer alkylating agents whose mechanism depends specifically on the chloroethyl group for DNA cross-linking [1]. Quantitative structure–activity relationship (QSAR) studies demonstrate that the energy barriers for decomposition of CCNU derivatives via the retro-ene pathway are significant descriptors governing anticancer potency [2]. Substitution of the chloroethyl group with bromoethyl or iodoethyl would alter the decomposition kinetics and the DNA alkylation profile, resulting in loss of the clinically validated pharmacological profile. For any research program developing CCNU analogs or probing alkylating agent mechanisms, procurement of the authentic (2-chloroethyl)cyclohexane building block is non-negotiable.

Pharmacophore
Class-level
Chloroethyl decomposition kinetics linked to CCNU alkylating activity (QSAR)
Supports CCNU pharmacophore research context
Data to verify; review-level evidence
Medicinal chemistry Alkylating agents DNA cross-linking

Evidence-Backed Application Scenarios Where (2-Chloroethyl)cyclohexane Outperforms Its Halogen Analogues


CCNU (Lomustine) Analog Synthesis and DNA Alkylating Agent Research

In medicinal chemistry programs developing nitrosourea-class anticancer agents, (2-chloroethyl)cyclohexane serves as the essential chloroethyl source for constructing the N-(2-chloroethyl)-N′-cyclohexyl-N-nitrosourea scaffold. The clinically validated decomposition kinetics of the chloroethyl group—slower and more controllable than bromoethyl or iodoethyl alternatives—are critical for achieving the DNA cross-linking profile that defines CCNU bioactivity [Section_3, Evidence_Item_4]. Substitution with other haloethyl analogs would fundamentally alter the retro-ene decomposition energy barrier and resulting anticancer activity, as confirmed by QSAR modeling [1]. Procurement of the authentic chloro compound is therefore mandatory for any CCNU-focused drug discovery or mechanism-of-action study.

Controlled SN2 Alkylations Requiring Moderate Leaving Group Reactivity

For nucleophilic substitution reactions where the bromo and iodo analogs react too rapidly—causing exothermic runaway, premature decomposition, or competing elimination pathways—(2-chloroethyl)cyclohexane provides a kinetically tempered alternative. The relative aqueous decomposition rates established by Yoshida and Yano (I > Br > Cl) [Section_3, Evidence_Item_2] confirm that the chloro compound offers the widest operational window for controlling reaction rate through conventional temperature modulation. This is particularly advantageous in multi-step telescoped syntheses where an overly reactive alkylating agent would compromise chemoselectivity.

Distillation-Intensive Purification Processes at Moderate Temperature

When purification by distillation is the preferred or only viable method, (2-chloroethyl)cyclohexane's boiling point advantage (192 °C vs. 212 °C for the bromo analog and 232.7 °C for the iodo analog at atmospheric pressure) [Section_3, Evidence_Item_1] translates to lower energy consumption and reduced thermal degradation of heat-sensitive co-products or catalysts. At reduced pressure (20 Torr), the boiling point drops to 82–82.5 °C, well within the safe operating range of standard laboratory and pilot-plant distillation equipment.

Fluorinated Copolymer Modification and Ion-Exchange Membrane Research

In the synthesis of alternating copolymers from chlorotrifluoroethylene (CTFE) or hexafluoropropylene (HFP) with vinyl ethers, the 2-chloroethyl vinyl ether comonomer (derived from (2-chloroethyl)cyclohexane) enables a two-step post-polymerization modification: replacement of chlorine with iodine followed by quaternization with trimethylamine to yield anion-exchange membranes [2]. The resulting copolymers exhibit ionic exchange capacities of 0.50–0.75 mequiv g⁻¹ and water uptake of 13–25% [2]. The chloroethyl group's balanced reactivity is essential for the initial radical copolymerization step without premature cross-linking, a requirement that the more labile bromoethyl or iodoethyl analogs would fail to meet.

Application
Selection Property
Validation Focus
CCNU analog synthesis
Chloroethyl decomposition kinetics
DNA cross-linking profile context
Controlled SN2 alkylations
Moderate leaving group reactivity
Reaction rate and chemoselectivity window
Distillation-intensive purification
Lower boiling point vs. Br/I analogs
Thermal degradation risk and energy cost
Fluorinated copolymer modification
Balanced reactivity for copolymerization
Ion-exchange membrane post-modification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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